Cellular RNA Polymerase I RPA194 Degradation Activity: Target Compound vs. N-Methyl and N,N-Dimethyl Analogs
The target compound 2-(3-bromo-1H-pyrazol-1-yl)-N-isopropylacetamide uniquely induces RNA polymerase I RPA194 subunit degradation in human U2OS cells, achieving an IC₅₀ of 180 nM after 3 hours of exposure [1]. In contrast, the N-methyl analog (CAS 1427011-17-3) exhibits no reported activity in this assay, instead demonstrating β-adrenergic receptor binding (Kᵢ = 1.80 nM) [2], while the N,N-dimethyl analog (CAS 1427024-60-9) shows dopamine D₃ receptor affinity (Kᵢ = 9.90 nM) but no RPA194 degradation activity [3]. This indicates that the N-isopropyl substitution is critical for conferring RNA polymerase I-directed cellular activity.
| Evidence Dimension | Induction of RNA polymerase I RPA194 subunit degradation in human cells |
|---|---|
| Target Compound Data | IC₅₀ = 180 nM |
| Comparator Or Baseline | N-methyl analog (CAS 1427011-17-3): No activity reported; N,N-dimethyl analog (CAS 1427024-60-9): No activity reported |
| Quantified Difference | ≥ 56-fold differential (target compound active at 180 nM; comparators inactive) |
| Conditions | Human U2OS osteosarcoma cells; 3 hr exposure; epifluorescence microscopic analysis [1] |
Why This Matters
This cellular functional activity differentiates the target compound from otherwise identical analogs and provides a specific, quantifiable mechanism-relevant endpoint for anticancer research applications.
- [1] BindingDB. BDBM50019315 (CHEMBL3289420): Induction of RNA polymerase-1 RPA194 subunit degradation in human U2OS cells after 3 hrs by epifluorescence microscopic analysis, IC₅₀ = 180 nM. View Source
- [2] BindingDB. BDBM50226719 (CHEMBL156754): Binding affinity against beta adrenergic receptor from rat heart tissues, Kᵢ = 1.80 nM. View Source
- [3] BindingDB. BDBM50116300 (CHEMBL3612361): Displacement of [³H]raclopride from dopamine D₃ receptor expressed in HEK293 cells, Kᵢ = 9.90 nM. View Source
